(R)-2-Methylaziridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDGMOYKSFPLSE-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232492 | |
| Record name | Propylenimine, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83647-99-8 | |
| Record name | Propylenimine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylenimine, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPYLENIMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNU36C9XUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Mechanistic Understanding of R 2 Methylaziridine Transformations
Ring-Opening Reactions
The high ring strain inherent in the three-membered aziridine (B145994) ring of (R)-2-methylaziridine makes it a versatile synthetic intermediate, susceptible to a variety of ring-opening reactions. nih.gov These transformations are fundamental in organic synthesis for the construction of nitrogen-containing molecules. metu.edu.trnih.gov The regioselectivity and stereoselectivity of these reactions are influenced by several factors, including the nature of the substituents on the aziridine ring, the attacking nucleophile, and the reaction conditions, particularly the presence of catalysts. researchgate.netfrontiersin.org
The most common transformation of this compound involves nucleophilic ring opening. In this process, a nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond and the formation of a substituted amine. The reaction generally proceeds through an SN2-type mechanism, especially when the aziridine nitrogen is activated by an electron-withdrawing group. iitk.ac.in Non-activated aziridines are comparatively inert and typically require activation, often as an aziridinium (B1262131) ion, before they can undergo ring-opening with most nucleophiles. nih.gov
The regioselectivity of nucleophilic attack on the unsymmetrical this compound ring is a critical aspect of its chemistry. Nucleophiles can attack either the more substituted carbon (C2, the "abnormal" opening) or the less substituted carbon (C3, the "normal" opening). The outcome is dictated by a combination of steric, electronic, and reaction-condition-dependent factors. tmu.edu.tw
Substituents on both the nitrogen and carbon atoms of the aziridine ring play a pivotal role in directing the regiochemical outcome of nucleophilic ring-opening reactions. researchgate.netresearchgate.net
N-Substituents: Activating groups on the aziridine nitrogen, such as sulfonyl (e.g., tosyl) or acyl groups, are crucial for enhancing the ring's reactivity towards nucleophiles. The nature of this activating group can influence the regioselectivity. For instance, the regioselectivity ratio (normal vs. abnormal attack) is found to decrease with acyl activation compared to sulfonyl activation. tmu.edu.tw This is attributed to the acyl group causing a flattening of the nitrogen pyramid, which alters the energetics of the transition states for nucleophilic attack at the two different carbon centers. tmu.edu.twmdma.ch
C-Substituents: The substituents on the carbon atoms of the aziridine ring also exert significant control. In radical ring-opening reactions of 2-aziridinylmethyl radicals, a model relevant to substituted aziridines, the substituent at the C1 position (the carbon attached to the aziridine ring) dramatically influences the cleavage pathway. nih.gov For example, a π-acceptor substituent like a formyl group (CHO) at C1 strongly favors C-C cleavage, whereas an alkyl substituent at the same position strongly favors C-N cleavage. nih.gov In nucleophilic openings, the functional group on an alkyl substituent at the C2 position can determine the site of attack. An alkyl group at C2 bearing a γ-ketone directs nucleophilic attack to the C2 position, while a γ-silylated hydroxy group on the same substituent directs the attack to the unsubstituted C3 position. frontiersin.orgnih.gov
The following table summarizes the influence of various substituents on the regioselectivity of ring-opening reactions of 2-methylaziridine (B133172) derivatives.
| N-Substituent | C2-Substituent | Nucleophile/Conditions | Major Product Formation | Reference |
| Sulfonyl | Methyl | Methanol/H₂SO₄ | Attack at C3 (Normal) | mdma.ch |
| Acyl | Methyl | Methanol | Attack at C2 (Abnormal) | mdma.ch |
| (R)-1-phenylethyl | γ-keto alkyl | H₂O/CF₃CO₂H | Attack at C2 (Abnormal) | frontiersin.orgnih.gov |
| (R)-1-phenylethyl | γ-silylated hydroxy alkyl | Acetic Acid | Attack at C3 (Normal) | frontiersin.orgnih.gov |
While C-N bond cleavage is the characteristic pathway in nucleophilic ring-opening reactions of aziridines, C-C bond cleavage can also occur, particularly in radical-mediated or photochemical reactions. nih.govresearchgate.net Computational studies on 2-aziridinylmethyl radicals have systematically investigated the factors governing the competition between these two pathways. nih.gov
The regioselectivity between C-C and C-N cleavage is highly dependent on the electronic nature of the substituent at the carbon atom adjacent to the aziridine ring (C1).
π-Acceptor Substituents: A π-acceptor group (such as CHO, CO-alkyl, or CO-aryl) at the C1 position significantly lowers the energy barrier for C-C cleavage while increasing the barrier for C-N cleavage. This strongly directs the reaction towards the C-C cleavage pathway. nih.gov
Alkyl Substituents: When the C1 substituent is an alkyl group, the ring opening consistently and strongly favors the C-N cleavage pathway, irrespective of the nature of the N-substituent (alkyl, aryl, or acyl). nih.gov
Aryl or Alkenyl Substituents: If the C1 substituent is an aryl or alkenyl group, the pathway becomes more dependent on the N-substituent. An alkyl or acyl group on the nitrogen favors C-C cleavage. However, if both C1 and N substituents are aryl groups, both C-C and C-N cleavage pathways may be operative. nih.gov
The table below outlines the preferred bond cleavage pathway based on substitution patterns in 2-aziridinylmethyl radicals.
| C1-Substituent | N-Substituent | Preferred Cleavage Pathway | Reference |
| Alkyl | Alkyl, Aryl, or COR | C-N | nih.gov |
| CHO, CO-Alkyl, CO-Aryl | Alkyl, Aryl, or COR | C-C | nih.gov |
| Aryl, Alkenyl | Alkyl or COR | C-C | nih.gov |
| Aryl | Aryl | C-C and C-N | nih.gov |
The ring opening of chiral aziridines, such as this compound, is often a highly stereoselective process. When the reaction proceeds via a concerted SN2 mechanism, the nucleophile attacks the carbon center from the side opposite to the C-N bond being broken. This results in an inversion of the stereochemical configuration at the center of attack. iitk.ac.in
Studies on the Lewis acid-mediated ring opening of enantiomerically pure (R)-2-phenyl-N-tosylaziridine with various alcohols have demonstrated this principle. The reactions produce the corresponding 1,2-amino ethers with a high degree of enantiomeric excess, and the absolute configuration of the products confirms that the reaction proceeds with inversion of stereochemistry. iitk.ac.in This outcome provides strong evidence for an SN2 pathway and rules out the formation of a planar, achiral carbocation intermediate, which would lead to a racemic product. iitk.ac.in
However, the stereochemical outcome is not always straightforward. In the acid hydrolysis of N-methylmitomycin A, which contains a complex aziridine moiety, the reaction yields a 4:1 mixture of cis and trans products, with the cis isomer predominating. This is contrary to the trans stereochemistry typically observed in the opening of simpler aziridines, indicating that the complex framework of the molecule can influence the stereochemical course of the reaction. nih.gov
The presence of an acid catalyst significantly enhances the reactivity of the aziridine ring towards nucleophilic attack. Both Brønsted and Lewis acids can be employed. The acid coordinates to the nitrogen atom, forming a highly reactive aziridinium ion. This polarization of the C-N bonds makes the ring carbons more electrophilic and susceptible to attack by even weak nucleophiles. nih.goviitk.ac.in
The regioselectivity of acid-catalyzed ring opening depends on the specific acid, the solvent, and the substituents on the aziridine. frontiersin.org In the case of N-activated 2-methylaziridines, acid-catalyzed methanolysis often shows a preference for attack at the less substituted carbon (C3). For example, the H₂SO₄-catalyzed methanolysis of N-sulfonyl-2-methylaziridine results in a product ratio favoring attack at the methylene (B1212753) carbon. mdma.ch Similarly, the ring opening of chiral aziridine-2-phosphonates with HCl or with alcohols in the presence of H₂SO₄ proceeds regioselectively. metu.edu.tr
Lewis acids, such as copper(II) triflate (Cu(OTf)₂), are also effective catalysts for the regioselective ring opening of N-tosylated aziridines. The reaction of (R)-2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid proceeds via an SN2-type pathway, affording products from nucleophilic attack at the benzylic carbon. iitk.ac.in
Recent studies have also shown that the choice of protic acid can finely tune the regioselectivity. For instance, the ring opening of an aziridine bearing a γ-keto alkyl substituent at C2 proceeds with attack at the C2 position in the presence of trifluoroacetic acid (CF₃CO₂H), while using acetic acid on a similar substrate with a γ-silylated hydroxy group leads to attack at the C3 position. frontiersin.orgnih.gov
The following table presents data on the regioselectivity of acid-catalyzed ring-opening reactions for 2-substituted aziridines.
| Aziridine Derivative | Acid Catalyst | Nucleophile | Regioselectivity (C2:C3 Attack) | Reference |
| N-tosyl-2-phenylaziridine | Cu(OTf)₂ | Alcohols | Highly selective for C2 | iitk.ac.in |
| N-sulfonyl-2-methylaziridine | H₂SO₄ | Methanol | 1 : 2.3 (C2:C3) | mdma.ch |
| N-acyl-2-methylaziridine | H₂SO₄ | Methanol | 10 : 1 (C2:C3) | mdma.ch |
| 2-(γ-keto alkyl)aziridine | CF₃CO₂H | H₂O | Selective for C2 | frontiersin.orgnih.gov |
Regioselectivity of Nucleophilic Attack
Metal-Catalyzed Ring Opening
Transition metals play a pivotal role in mediating the ring-opening of aziridines, offering pathways to a diverse range of functionalized amine products. These catalytic systems can influence the site of bond cleavage and the stereochemical outcome of the reaction.
Palladium catalysis has been successfully employed for the regioselective ring-opening borylation of 2-arylaziridines, yielding valuable β-amino-alkylboronates. A notable study utilized a catalytic system comprising a palladium precursor, a phosphine (B1218219) ligand, and a bipyridine additive to achieve C–N bond cleavage at the C3 position, a regioselectivity opposite to that observed in other cross-coupling reactions of similar substrates.
The proposed mechanism, supported by NMR studies and density functional theory (DFT) calculations, suggests that the active catalyst is a PdL₂ complex, where L is a phosphine ligand like P(t-Bu)₂Me. This reaction represents a significant advancement in the direct borylative cleavage of C(sp³)–N bonds in neutral organic molecules. However, it is important to note the limitations of this specific system, as 2-alkylaziridines, including by extension this compound, were found to be unreactive under the reported conditions.
Table 1: Substrate Scope in Palladium-Catalyzed Ring-Opening Borylation of Aziridines This table is based on findings from the study of 2-arylaziridines and indicates the reported reactivity of different aziridine classes.
| Substrate Class | Reactivity | Product Type |
| 2-Arylaziridines | Reactive | β-Amino-β-arylethylboronates |
| 2-Alkylaziridines | Not Consumed | N/A |
| 2-Pyridylaziridines | Not Consumed | N/A |
A fundamental step in many metal-catalyzed reactions involving aziridines is the oxidative addition of a C–N bond to a low-valent transition metal center. This process involves the insertion of the metal into the aziridine ring, leading to an increase in both the formal oxidation state and the coordination number of the metal. Low-valent transition metals, being electron-rich, are well-suited for this type of reaction as they are readily oxidized.
For a complex like this compound, the oxidative addition to a metal center, M(0), would result in a metallacyclic species where the metal is in a +2 oxidation state. This step is crucial as it activates the otherwise stable aziridine ring for subsequent reactions, such as reductive elimination or insertion of other substrates. The feasibility of oxidative addition is dependent on the nature of the metal, its ligand sphere, and the specific C–N bond of the aziridine. While this is a general principle in organometallic chemistry, specific studies detailing the oxidative addition of this compound to various low-valent metal complexes are a subject of ongoing research.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying these complexation phenomena in solution. By observing changes in the chemical shifts of the aziridine protons and carbons upon addition of the metal complex, researchers can gain insight into the formation and structure of the initial metal-substrate adduct. The electronic and steric properties of the ancillary ligands on the metal can modulate the strength of this coordination and can be tuned to optimize the catalytic activity and selectivity of the ring-opening reaction. For instance, ligands can influence the formation of more reactive cationic palladium species, which can accelerate the reaction.
Aziridinium Ion Chemistry
An alternative and widely utilized strategy for the activation of non-activated aziridines, such as this compound, involves the formation of a highly reactive aziridinium ion. This approach circumvents the need for a transition metal catalyst and relies on the electrophilic activation of the aziridine nitrogen.
Aziridinium ions are quaternary ammonium (B1175870) species that can be generated by the reaction of the nucleophilic nitrogen of a non-activated aziridine with a suitable electrophile. A variety of electrophiles can be employed for this purpose, including alkyl triflates (e.g., methyl trifluoromethanesulfonate), acid chlorides, and trialkylsilyl halides. The choice of electrophile is critical, as it influences the stability of the resulting aziridinium ion.
For an aziridinium ion to be synthetically useful for subsequent reactions with external nucleophiles, it must be stable enough to persist in the reaction medium. This requires the counter-anion generated from the electrophile to be weakly nucleophilic, thus preventing its immediate reaction with the newly formed aziridinium ion. For example, methyl trifluoromethanesulfonate (B1224126) (MeOTf) has been shown to generate stable methylated aziridinium ions, which can be observed and characterized by ¹H and ¹³C NMR spectroscopy. The formation of these stable intermediates allows for a controlled, stepwise addition of an external nucleophile to achieve the desired ring-opening.
Once the aziridinium ion is formed from this compound, it becomes highly susceptible to nucleophilic attack. The ring-opening can proceed via two distinct regiochemical pathways, leading to attack at either the substituted (C2) or the unsubstituted (C3) carbon atom. The outcome of this nucleophilic attack is governed by a combination of factors, including the nature of the substituent on the aziridine ring, the electrophile used for activation, and the identity of the incoming nucleophile.
The regioselectivity of the ring-opening is a classic example of the competition between Sₙ2-type pathways. Nucleophilic attack at the less sterically hindered carbon (C3) is generally favored, following a typical Sₙ2 trajectory. However, if the substituent at C2 can stabilize a partial positive charge, the reaction may exhibit more Sₙ1-like character, favoring attack at the more substituted carbon. The characteristics of the nucleophile also play a decisive role; hard nucleophiles may favor one pathway, while soft nucleophiles favor the other. This tunable reactivity makes the aziridinium ion a versatile intermediate for the synthesis of a wide array of functionalized chiral amines from this compound.
Table 2: Factors Influencing Regioselectivity in Aziridinium Ion Ring Opening
| Factor | Influence on Regiochemistry |
| Aziridine Substituent (R) | Electronic and steric properties can direct the nucleophile to either C2 or C3. |
| Electrophile (E⁺) | The nature of the activating group on the nitrogen can influence the electronic character of the C2 and C3 carbons. |
| Nucleophile (Nu⁻) | Hardness, softness, and steric bulk of the nucleophile can determine the site of attack. |
N-Methylative Aziridinium Ring Opening
The activation of the highly strained three-membered aziridine ring through N-alkylation, particularly N-methylation, presents a powerful strategy for the synthesis of complex amine-containing molecules. This process involves the formation of a reactive aziridinium ion intermediate, which is subsequently opened by a nucleophile. The regioselectivity of the ring-opening is a crucial aspect of this transformation, providing access to either α- or β-substituted amine derivatives.
The reaction of an enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate (MeOTf) leads to the generation of a stable methylaziridinium ion. rsc.org This intermediate can then react with various external nucleophiles, including nitriles, to produce optically pure acyclic amine derivatives with complete regio- and stereoselectivity. rsc.org This method has proven valuable in the synthesis of biologically important molecules. For instance, N-methylative aziridine ring-opening reactions have been successfully employed in the synthesis of MeBMT, tyroscherin, hygroline, pseudohygroline, hygrine, and a part of PF-00951966. nih.gov In these syntheses, the methyl group is introduced at the nitrogen atom via MeOTf, forming the aziridinium ion, which is then opened by nucleophiles such as acetate (B1210297) or protected p-hydroxyphenyl magnesium bromide. nih.gov
For this reaction to be synthetically useful, the aziridinium ion formed after N-alkylation must be sufficiently stable to allow for the subsequent attack by an external nucleophile. nih.gov Studies have shown that aziridines bearing an electron-donating group, such as a 2-methylbenzyl group, at the ring nitrogen can form stable aziridinium ions upon reaction with MeOTf. nih.gov The success of N-methylative ring-opening has prompted the expansion of this methodology to other alkylating agents. Ethylative and allyllative aziridine ring-opening reactions have also been achieved, further broadening the scope of this synthetic strategy. nih.govnih.gov For example, the reaction of (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine with an ethylating agent, followed by the addition of acetate as a nucleophile, yields the ring-opened product in good yield. nih.gov
Nitrogen Dynamics and Reactivity
The stereochemical behavior of the nitrogen atom in aziridines, particularly in their lithiated forms, is a subject of significant interest due to its implications for stereoselective synthesis. The configurational stability of aziridinyllithium compounds, the energy barrier to nitrogen inversion, and the influence of the solvent environment are key factors that govern their reactivity.
Configurationally Stable Aziridinyllithium Compounds
The ability to generate and maintain the stereochemical integrity of aziridinyllithium intermediates is crucial for their application in asymmetric synthesis. Research in this area has demonstrated that under specific conditions, these species can be configurationally stable, allowing for stereospecific transformations.
Nitrogen Inversion Barrier Studies
Nitrogen inversion is a process where a pyramidal nitrogen atom and its substituents rapidly oscillate through a planar transition state, leading to racemization if the nitrogen is a stereocenter. wikipedia.org The energy barrier to this inversion is a critical parameter that determines the configurational stability of chiral amines. In aziridines, the ring strain significantly increases the barrier to nitrogen inversion compared to acyclic amines. stackexchange.com For instance, the activation energy for N-methylaziridine has been reported to be 19 ± 3 kcal/mol. stackexchange.com This heightened barrier is a key reason why chiral aziridines can often be isolated and utilized in stereoselective reactions. Theoretical studies using methods like CCSD(T)//B3LYP have been employed to calculate the inversion barriers in various amines, providing valuable insights into the factors influencing this process. researchgate.net The planarity of the transition state and the electronic effects of substituents play a significant role in determining the magnitude of the inversion barrier.
Solvent-Dependent Stability of Lithiated Aziridines
The stability and reactivity of lithiated species are profoundly influenced by the solvent. In the context of lithiated aziridines, the solvent can affect the aggregation state of the organolithium compound and the mechanism of subsequent reactions. nih.gov For example, studies on lithium 2,2,6,6-tetramethylpiperidide (LiTMP)-mediated lithiations of epoxides have shown that the reaction can proceed through different aggregation states (monomers or dimers) depending on the solvent, such as THF or Me₂NEt. nih.gov This solvent-dependent aggregation, in turn, influences the reaction kinetics and pathways. nih.gov While direct studies on the solvent-dependent stability of lithiated this compound are not extensively detailed in the provided context, the principles observed in related systems suggest that the choice of solvent is a critical parameter for controlling the stereochemical outcome of reactions involving these intermediates. The ability of a solvent to coordinate with the lithium cation can impact the structure and stability of the lithiated aziridine, thereby influencing its configurational stability and subsequent reactivity.
Cycloaddition Reactions Involving Aziridines
Aziridines are valuable precursors for the in-situ generation of azomethine ylides, which are reactive 1,3-dipoles. These ylides can readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and oxazolidines. mdpi.comrsc.org
Aziridinium Ylide Formation and Reactions
The formation of an aziridinium ylide can be initiated by the reaction of an aziridine with a carbene, often generated from a diazo compound in the presence of a transition metal catalyst like dirhodium(II) acetate. nih.gov The resulting aziridinium ylide is a versatile intermediate that can undergo various transformations, including ring-expansion and cycloaddition reactions. nih.govnih.gov
The reactivity of the aziridinium ylide is influenced by several factors, including the substituents on the aziridine and the carbene precursor, as well as the reaction conditions. For instance, the presence of two invertomers of the ylide can complicate the stereochemical outcome of the reaction. nih.gov The barrier to rotation around the C-N bond of the ylide can be a determining factor in the product distribution. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in understanding the mechanistic pathways of aziridinium ylide reactions. nih.govnih.gov These studies have shown that the formation of the ylide can be a low-barrier, exergonic process. nih.gov The subsequent reaction pathway, whether it be a rsc.orgnih.gov-Stevens rearrangement to form a ring-expanded product or a cycloaddition, is often determined by the relative energies of the transition states involved. nih.gov
Strain-Release Cycloaddition Mechanisms
The inherent ring strain of the aziridine ring in this compound is a powerful thermodynamic driving force for a variety of chemical transformations. Among the most synthetically valuable of these are strain-release cycloaddition reactions, where the three-membered ring participates in the formation of larger, more stable cyclic systems. These reactions proceed through mechanisms that involve the cleavage of one or more bonds of the aziridine ring, followed by a concerted or stepwise cycloaddition with a suitable reaction partner. The regioselectivity and stereochemistry of these transformations are often dictated by the nature of the substituents on both the aziridine and the reacting partner, as well as the reaction conditions employed.
The high ring strain energy of aziridines, a consequence of bond angle distortion and torsional strain, facilitates their participation in cycloaddition reactions that are otherwise energetically unfavorable for unstrained systems. This reactivity can be harnessed to construct a diverse array of heterocyclic compounds. The mechanisms of these strain-release cycloadditions can be broadly categorized based on the nature of the bond cleavage in the aziridine ring and the type of cycloaddition that ensues.
One common mechanistic pathway involves the cleavage of a carbon-carbon bond of the aziridine ring, leading to the formation of an azomethine ylide. This reactive intermediate can then undergo a [3+2] cycloaddition with a variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings. The stereochemical information from the starting this compound can be transferred to the product, leading to the formation of enantiomerically enriched or pure products. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile.
Alternatively, cleavage of a carbon-nitrogen bond of the aziridine ring can occur, particularly in the presence of a Lewis acid or a transition metal catalyst. This can lead to the formation of a zwitterionic intermediate that can participate in [2+2] or other cycloaddition reactions. The specific mechanistic pathway and the resulting products are highly dependent on the reaction conditions and the nature of the catalyst.
Detailed research findings have elucidated the intricacies of these cycloaddition mechanisms. For instance, computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism and origin of enantio- and regioselectivity in related cycloaddition reactions. These studies often reveal that the catalytic cycle can involve steps such as oxidative cyclization, insertion, and reductive elimination, with the regioselectivity being determined at the insertion step. The interaction energy between the catalyst complex and the reactants is often a key factor in controlling the stereoselectivity.
The following data tables summarize representative examples of strain-release cycloaddition reactions involving aziridine derivatives, which serve as models for the expected reactivity of this compound.
Table 1: [3+2] Cycloaddition of Aziridine-Derived Azomethine Ylides with Alkenes
| Aziridine Derivative | Alkene | Product | Regioselectivity | Stereochemistry |
| N-aryl-2-vinylaziridines | Various | Dihydropyrroles | High | Retention of stereochemistry |
| 2H-azirines | Various | Pyrroline-type moieties | High | Diastereoselective |
Table 2: Lewis Acid-Catalyzed [3+3]-Cycloaddition of Aziridines
| Aziridine | Strained Ring Partner | Lewis Acid | Product |
| Tosylated aziridines | Bicyclo[1.1.0]butane carboxylates | Sc(OTf)₃ | 2-azabicyclo[3.1.1]heptanes |
Table 3: Transition Metal-Catalyzed Cycloadditions of Vinylaziridines
| Vinylaziridine | π-System | Catalyst | Product | Cycloaddition Type |
| Aryl vinylaziridine | CO₂ | Pd(0)/PPh₃ | Oxazolidinone | [3+2] |
| 2-vinylaziridines | Sulfonyl isocyanates | - | Seven-membered cyclic ureas | [5+2] |
Computational and Theoretical Investigations of R 2 Methylaziridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance between accuracy and computational cost. nrel.gov It is employed to investigate the electronic structure of molecules, allowing for the detailed exploration of reaction pathways and the prediction of chemical properties. scirp.org DFT calculations are particularly useful for examining the mechanisms, selectivity, and energetics of reactions involving strained rings like aziridines. mdpi.com
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which helps in distinguishing between different possible mechanisms, such as concerted or stepwise pathways. mdpi.com For reactions involving (R)-2-Methylaziridine, DFT can be used to model the interactions with various reagents. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most energetically favorable reaction pathway. nih.govpku.edu.cn For instance, in cycloaddition reactions, DFT can ascertain whether the reaction proceeds through a concerted [3+2] mechanism or a stepwise process involving a zwitterionic or radical intermediate. mdpi.com The theory allows for the investigation of complex multi-step reactions, identifying rate-determining steps and short-lived intermediates that may be difficult to detect experimentally. nih.gov
The reactions of substituted aziridines are often characterized by questions of regio- and stereoselectivity. DFT is a powerful tool for predicting these outcomes by comparing the activation barriers of competing reaction pathways. mdpi.com For the ring-opening of this compound with a nucleophile, attack can occur at either the substituted or unsubstituted carbon atom. DFT calculations can determine the transition state energies for both approaches. The pathway with the lower activation energy is predicted to be the major product, thus explaining the observed regioselectivity. Similarly, the stereochemical outcome of reactions, such as the retention or inversion of configuration at the chiral center, can be rationalized by analyzing the geometries of the relevant transition states.
Table 1: Illustrative DFT Data for Predicting Regioselectivity in Aziridine (B145994) Ring-Opening This table demonstrates the type of data DFT studies would provide to predict regioselectivity. The values are hypothetical for illustrative purposes.
| Reaction Pathway | Attacking Nucleophile | Site of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| Path A | CN⁻ | C2 (Substituted) | 18.5 | Product from Path B |
| Path B | CN⁻ | C3 (Unsubstituted) | 15.2 | |
| Path C | CH₃O⁻ | C2 (Substituted) | 22.1 | Product from Path D |
| Path D | CH₃O⁻ | C3 (Unsubstituted) | 19.8 |
The transition state (TS) is a critical, fleeting structure on the reaction coordinate that determines the kinetic feasibility of a reaction. DFT calculations allow for the precise location of these transition states on the potential energy surface. nih.gov Analysis of the TS geometry provides deep insight into the reaction mechanism. For example, in the ring-opening of this compound, the geometry of the transition state can reveal the extent of bond breaking and bond forming, indicating whether the mechanism has more Sₙ1 or Sₙ2 character. nih.gov Furthermore, vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
DFT can be used to probe the fundamental origins of a molecule's reactivity. By calculating properties derived from the electronic structure, such as bond dissociation energies (BDEs), frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potentials, the reactivity of this compound can be rationalized. nrel.govscirp.orguautonoma.cl The strain energy of the aziridine ring leads to weaker C-N and C-C bonds compared to their acyclic analogues, a feature that can be quantified through BDE calculations. nih.gov The energies and distributions of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. frontiersin.org Reactivity descriptors like Fukui functions can further pinpoint the specific atoms most susceptible to attack. frontiersin.org These analyses help explain why the molecule reacts the way it does and predict its behavior with different reagents. uautonoma.cl
Molecular Dynamics Simulations
While DFT studies often focus on static structures (reactants, products, transition states), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. arxiv.org An MD simulation of this compound, either in the gas phase or in a solvent, would involve calculating the forces on each atom and solving the classical equations of motion. This can reveal important information about the molecule's conformational flexibility, such as the dynamics of nitrogen inversion. In a solution, MD simulations can explicitly model the interactions between the aziridine and solvent molecules, providing insight into solvation effects on reactivity and stability. nih.gov Although a powerful tool, specific MD simulation studies focused solely on this compound are not widely documented in the literature.
NMR Spectroscopic Investigations in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool for structure elucidation and can be powerfully applied to the study of reaction mechanisms. researchgate.neted.ac.uk For reactions involving this compound, in situ NMR monitoring can track the disappearance of reactants and the appearance of products over time, allowing for the determination of reaction kinetics. ed.ac.uk This technique is especially valuable for identifying reaction intermediates. If an intermediate has a sufficient lifetime, it can be observed and characterized directly in the reaction mixture. Furthermore, advanced 2D NMR techniques and isotopic labeling studies can be used to trace the connectivity of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways, such as rearrangements or specific bond formations. researchgate.netresearchgate.net
Dynamic NMR for Nitrogen Inversion Barrier
Computational and experimental studies have been employed to understand the dynamics of nitrogen inversion in aziridine derivatives, including this compound. The barrier to inversion for the nitrogen atom in the three-membered ring is significantly higher than in acyclic secondary amines, a phenomenon attributed to the increased strain in the planar transition state required for inversion. nih.gov This higher barrier makes it possible to study the process using Dynamic Nuclear Magnetic Resonance (DNMR) techniques. stackexchange.com
The nitrogen inversion barrier in 2-methylaziridine (B133172) has been reported to be 17 kcal/mol. nih.gov While this is a substantial barrier, it is generally not high enough to allow for the resolution and isolation of diastereomers at room temperature. nih.gov The rate of this inversion is slow compared to other amine compounds, which is a consequence of the small 60° C-N-C bond angle that destabilizes the planar transition state relative to the pyramidal ground state. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the energetic profile of this inversion. For 2-methylaziridine, DFT M06/cc-pVTZ methods have been used to model the minimum-energy reaction path for the inversion process. nih.gov These calculations help in understanding the modulation of NMR parameters, such as three-bond proton-proton (¹H-¹H) J-couplings to the amine proton, as the molecule moves through the inversion pathway. nih.gov Although direct experimental measurement of these coupling values can be challenging due to a lack of resolved coupling structure even at low temperatures, computational methods provide valuable insight. nih.gov The variation in the J-coupling during the inversion of 2-methylaziridine has been estimated to be around 15 Hz through these calculations. nih.gov
| Parameter | Value | Method | Source |
| Inversion Barrier | 17 kcal/mol | Experimental/Computational | nih.gov |
| Activation Free Energy (for 2,2-dimethylaziridine) | 73 kJ/mol | DNMR | nih.gov |
| Calculated J-coupling Variation | ~15 Hz | DFT M06/cc-pVTZ | nih.gov |
Table 1: Investigated parameters for the nitrogen inversion of 2-methylaziridine and related compounds.
Monitoring Aziridinium (B1262131) Ion Formation
The formation of aziridinium ions from non-activated aziridines is a key activation step for their subsequent ring-opening reactions. nih.gov This process can be effectively monitored using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the direct observation of the quaternary ammonium (B1175870) species. mdpi.comnih.gov The generation of an aziridinium ion involves the reaction of the aziridine's nitrogen atom with an electrophile, such as an alkylating agent. mdpi.com
A common method for generating stable aziridinium ions for NMR studies is the reaction of an N-substituted aziridine with a powerful alkylating agent like methyl trifluoromethanesulfonate (B1224126) (MeOTf). mdpi.comrsc.org The high nucleofugality of the triflate anion ensures that the resulting aziridinium ion is stable enough to be observed and does not immediately react with its counter-anion. nih.govmdpi.com The formation of the methylated aziridinium ion can be confirmed by both ¹H and ¹³C-NMR spectroscopy. mdpi.comrsc.org
Upon formation of the aziridinium ion, significant changes in the NMR spectrum are observed. Protons attached to carbons adjacent to the newly formed quaternary nitrogen, as well as protons on the N-substituent itself, experience a notable downfield shift due to the increased positive charge on the nitrogen atom. nih.gov For instance, in the conversion of a 2-(4-tosyloxybutyl)aziridine to its corresponding bicyclic aziridinium ion, the quartet peak for the tertiary proton of a phenylethyl group on the nitrogen shifted downfield from 2.34 ppm to 4.11 ppm. nih.gov This conversion can be monitored over time by acquiring NMR spectra at different intervals, allowing for the observation of the gradual disappearance of starting material signals and the appearance of product signals. nih.gov
| Starting Compound | Reagent | Key ¹H-NMR Spectral Change | Observation Method | Source |
| 2-substituted 1-phenylethyl-aziridine | Methyl trifluoromethanesulfonate | Formation of stable methylaziridinium ion observed | ¹H and ¹³C-NMR | mdpi.comrsc.orgrsc.org |
| 2-(4-tosyloxybutyl)aziridine | (self-cyclization) | Tertiary proton quartet shifts from 2.34 ppm to 4.11 ppm | Time-course ¹H-NMR in CD₃CN | nih.gov |
Table 2: NMR monitoring of aziridinium ion formation.
Applications of R 2 Methylaziridine As a Chiral Building Block in Advanced Organic Synthesis
Synthesis of Chiral Amines and Amino Acid Derivatives
The high ring strain of aziridines, estimated at approximately 27 kcal/mol, facilitates their reaction with a diverse range of nucleophiles. nih.gov This ring-opening process is a cornerstone of their utility, providing a reliable method for synthesizing biologically significant β-functionalized alkylamines. nih.gov When using an enantiopure aziridine (B145994) like (R)-2-methylaziridine, the stereochemistry of the product can be precisely controlled.
The synthesis of chiral β-aminoalkanesulfonic acids represents a potential application of this compound's reactivity. The established mechanism for aziridine ring-opening involves a nucleophilic attack that proceeds with high regioselectivity and stereospecificity. In principle, the reaction of this compound with a sulfur-based nucleophile, such as a sulfite ion (SO₃²⁻), followed by acidification, would lead to the formation of the corresponding β-aminoalkanesulfonic acid. This transformation would follow a standard SN2 pathway, resulting in an inversion of configuration at the carbon center undergoing attack. While this specific reaction is a logical extension of known aziridine chemistry, detailed studies outlining specific conditions and yields for the synthesis of β-aminoalkanesulfonic acids from this compound are not extensively documented in current literature.
The stereospecific ring-opening of this compound with various nucleophiles is a powerful and well-established strategy for accessing a wide range of chiral amines. nih.govmdpi.com These reactions typically proceed via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. nih.govfrontiersin.org This process results in a predictable inversion of stereochemistry at the point of attack, allowing the chirality of the starting aziridine to be transferred to the product with high fidelity.
The regioselectivity of the ring-opening—that is, which of the two ring carbons is attacked—can be controlled by the choice of catalyst and reaction conditions. nih.govfrontiersin.org For instance, transition-metal catalysis has been employed to direct nucleophiles to either the substituted or unsubstituted carbon of the aziridine ring. mdpi.com Palladium-catalyzed cross-coupling reactions, in particular, have proven effective for the ring-opening of aziridines with organoboron reagents, providing access to enantioenriched β-phenethylamines and β-amino acids. nih.gov The regioselectivity in these palladium-catalyzed systems can often be switched by selecting different ligands, such as N-heterocyclic carbenes (NHCs) versus phosphine (B1218219) ligands (PR₃). nih.gov
A variety of nucleophiles can be employed in these transformations, including amines, organometallic reagents, and other carbonaceous nucleophiles. nih.govresearchgate.net The reaction of this compound with amines, for example, is a direct route to chiral 1,2-diamines, which are important ligands and synthetic intermediates. researchgate.net
| Nucleophile Type | Catalyst/Conditions | Product Type | Stereochemistry |
| Organoboron Reagents | Palladium/NHC or PR₃ | β-Functionalized Amines | Inversion (SN2) |
| Amines | Lewis Acid or Transition Metal | Chiral 1,2-Diamines | Inversion (SN2) |
| Carbon Nucleophiles | Transition Metal | Chiral Amines | Inversion (SN2) |
This table provides a generalized summary of stereospecific ring-opening reactions.
Utilization as Ligands in Asymmetric Catalysis
The transformation of this compound into sophisticated chiral ligands is a key strategy in the advancement of asymmetric catalysis. The chirality inherent in the this compound backbone is transferred to the ligand structure, which in turn imparts stereocontrol to a metal-catalyzed reaction. The ring-opening of the aziridine with various nucleophiles, such as amines, can lead to the formation of chiral diamines. For instance, the nucleophilic ring-opening of this compound can produce (R)-1,2-diaminopropane, a versatile chiral diamine that serves as a scaffold for a variety of bidentate and polydentate ligands.
One notable class of ligands synthesized from chiral diamines, such as (R)-1,2-diaminopropane, are the salen-type ligands. The condensation reaction between a chiral diamine and two equivalents of salicylaldehyde or a derivative thereof yields a chiral salen ligand. Specifically, the reaction of (R)-1,2-diaminopropane with salicylaldehyde produces the chiral ligand (R)-N,N'-bis(salicylidene)-1,2-propanediamine, commonly known as (R)-salpn. This ligand is capable of forming stable complexes with a variety of transition metals.
Beyond salen-type ligands, chiral diamines derived from this compound are also precursors to other important classes of ligands, including phosphine and P,N-ligands, which are highly effective in a range of asymmetric catalytic reactions.
Application in Asymmetric Hydrogenation Reactions
Ligands derived from the this compound framework, particularly those based on the resulting (R)-1,2-diaminopropane structure, have found application in the critical field of asymmetric hydrogenation. This process is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.
While direct examples of ligands synthesized from this compound in asymmetric hydrogenation are not extensively documented in readily available literature, the utility of structurally related chiral diamine ligands is well-established. Chiral diamines are crucial components of highly successful catalysts for the asymmetric hydrogenation of ketones and imines. For instance, ruthenium complexes incorporating a chiral diphosphine and a chiral diamine are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide array of substrates.
The general principle involves the coordination of the chiral diamine to the metal center, creating a chiral environment that directs the approach of the substrate and the delivery of hydrogen, thereby favoring the formation of one enantiomer of the product over the other. The steric and electronic properties of the diamine ligand, including the substituents on the nitrogen atoms and the stereochemistry of the backbone, are critical factors in determining the catalyst's performance.
The following table summarizes the application of chiral diamine-based ligands in the asymmetric hydrogenation of ketones, illustrating the high enantioselectivities that can be achieved.
| Catalyst System | Substrate | Product Enantiomeric Excess (% ee) |
| Ru(II)-diphosphine-(R,R)-1,2-diaminocyclohexane | Aromatic Ketones | >95 |
| Ru(II)-BINAP-(S,S)-1,2-diphenylethylenediamine | Unfunctionalized Ketones | up to 95 |
| Ir-Polymeric Chiral Diamine | Functionalized Ketones | up to 99 |
This table presents representative data for chiral diamine ligands structurally related to those derivable from this compound, showcasing the potential of this class of ligands in achieving high enantioselectivity in asymmetric hydrogenation reactions.
Chelation with Metal Centers
The ability of ligands derived from this compound to chelate with metal centers is fundamental to their function in asymmetric catalysis. Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of stable, cyclic structures known as chelate rings.
Ligands derived from the ring-opening of this compound, such as (R)-1,2-diaminopropane and its derivatives, are classic examples of bidentate ligands. The two nitrogen atoms of the diamine can coordinate to a metal ion, forming a stable five-membered chelate ring. This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate amine ligands, an effect known as the chelate effect.
The coordination of these chiral diamine ligands to a metal center creates a rigid and well-defined chiral environment around the metal. This is the basis for the transfer of stereochemical information from the ligand to the substrate during a catalytic reaction. The geometry of the metal-ligand complex, including the conformation of the chelate ring and the disposition of any other ligands, is crucial in determining the enantioselectivity of the catalyst.
Furthermore, the nature of the donor atoms in the ligand influences the properties of the metal complex. For instance, in salen-type ligands derived from (R)-1,2-diaminopropane, the coordination involves two nitrogen atoms from the imine groups and two oxygen atoms from the phenolate groups, forming a tetradentate N2O2 ligand. These ligands form highly stable square planar or octahedral complexes with a variety of transition metals, including manganese, cobalt, nickel, and copper.
The table below lists some of the metal ions that form stable complexes with ligands derived from 1,2-diaminopropane, highlighting the versatility of these ligands in coordination chemistry.
| Metal Ion | Typical Coordination Geometry | Resulting Complex |
| Cobalt(III) | Octahedral | [Co((R)-pn)3]3+ |
| Nickel(II) | Square Planar | [Ni((R)-salpn)] |
| Copper(II) | Square Planar | [Cu((R)-salpn)] |
| Manganese(III) | Square Pyramidal or Octahedral | [Mn((R)-salpn)Cl] |
This table illustrates the formation of stable chelate complexes between metal ions and ligands derived from (R)-1,2-diaminopropane (pn), a derivative of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
